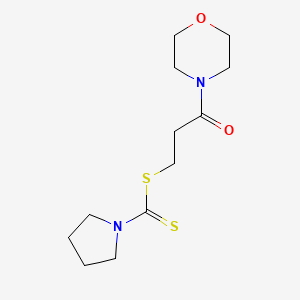
3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
化学反応の分析
Types of Reactions
3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the morpholine or pyrrolidine moieties with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce dithiocarbamate functionality into molecules.
Biology: Studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Investigated for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
作用機序
The mechanism of action of 3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate involves its interaction with various molecular targets and pathways. The dithiocarbamate moiety is known to chelate metal ions, which can inhibit metalloenzymes and disrupt cellular processes. Additionally, its antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
3-(2-Bromacetyl) phenyl benzoate: A key starting material used in the synthesis of dithiocarbamate ester derivatives.
5-Oxohexyl dithiocarbamic acid methyl ester: Known for its potent phase II enzyme-inducing properties and potential use as a cancer chemopreventive agent.
Uniqueness
3-(Morpholin-4-yl)-3-oxopropyl pyrrolidine-1-carbodithioate is unique due to its specific combination of morpholine and pyrrolidine moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C12H20N2O2S2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
(3-morpholin-4-yl-3-oxopropyl) pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C12H20N2O2S2/c15-11(13-6-8-16-9-7-13)3-10-18-12(17)14-4-1-2-5-14/h1-10H2 |
InChIキー |
CBHYSZPQXPEFQH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=S)SCCC(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















